N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-{[4-(Dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine core substituted with a carboxamide group. The carboxamide nitrogen is further modified with two distinct substituents:
- An oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group, which enhances solubility and metabolic stability compared to purely aromatic substituents.
The compound’s molecular formula is inferred as C₂₄H₂₉N₂O₄ based on structural analogs (e.g., ), with a molecular weight of approximately 421.5 g/mol.
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C23H28N2O4/c1-24(2)18-11-9-17(10-12-18)14-25(15-19-6-5-13-27-19)23(26)22-16-28-20-7-3-4-8-21(20)29-22/h3-4,7-12,19,22H,5-6,13-16H2,1-2H3 |
InChI Key |
PXXUEQXBJHRGJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other selective reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines a benzodioxane moiety with a dimethylaminophenyl group and an oxolan ring. This structural configuration is significant for its biological activity. The molecular formula is with a molecular weight of approximately 471.6 g/mol .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of benzodioxane derivatives. For instance, derivatives of 1,4-benzodioxane have shown notable anti-inflammatory and anticancer activities. The compound's structure suggests that it may interact with cellular pathways involved in tumor growth and metastasis. A study demonstrated that related compounds could inhibit breast and pancreatic cancer cell proliferation .
Anti-inflammatory Properties
The anti-inflammatory effects of benzodioxane derivatives are well-documented. Research indicates that modifications to the benzodioxane structure can enhance its anti-inflammatory activity. For example, a specific analog with an acetic acid substituent showed significant anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .
Antimicrobial Activity
The compound's structural elements suggest potential antimicrobial properties. Similar benzodioxane derivatives have been studied for their ability to inhibit bacterial growth and could be explored for developing new antibiotics or antimicrobial agents .
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis of various benzodioxane derivatives, including N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to their ability to induce apoptosis and inhibit cell migration.
Case Study 2: Anti-inflammatory Mechanism
Another investigation evaluated the anti-inflammatory properties of similar compounds through in vitro assays measuring cytokine production in activated macrophages. The study found that certain derivatives reduced the levels of pro-inflammatory cytokines significantly, suggesting a mechanism that could be harnessed for therapeutic purposes in chronic inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Compound Variants | Observed Effects |
|---|---|---|
| Anticancer | Various benzodioxane derivatives | Inhibition of cancer cell proliferation |
| Anti-inflammatory | Benzodioxane analogs with acetic acid substituents | Reduced cytokine production |
| Antimicrobial | Related benzodioxane compounds | Inhibition of bacterial growth |
Table 2: Synthesis Pathways for Derivatives
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Synthesis of Benzodioxane | K₂CO₃ in acetone | 45 |
| Formation of Amides | Reaction with primary/secondary amines | Average 43 |
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related benzodioxine derivatives. Key parameters include substituent effects , pharmacokinetic properties , and bioactivity .
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility: The target compound’s oxolan-2-ylmethyl group improves aqueous solubility compared to purely aromatic substituents (e.g., p-tolyloxymethyl in ) .
Bioactivity :
- Pyridine-containing analogs () exhibit RAS inhibitory activity , suggesting the target compound may share similar signaling pathway modulation .
- Thiazole derivatives () show antiproliferative effects, highlighting the benzodioxine scaffold’s versatility in targeting diverse biological pathways .
Metabolic Stability :
Biological Activity
N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article synthesizes available research findings regarding its biological activity, including antitumor and antimicrobial properties.
The molecular formula of the compound is , with a molecular weight of 396.5 g/mol. The structure features a benzodioxine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O4 |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 885733-74-4 |
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance, research involving human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxic effects.
- Cell Lines Tested :
- A549 (lung adenocarcinoma)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
The half-maximal inhibitory concentration (IC50) values obtained from these studies indicate that the compound exhibits dose-dependent cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results suggest that the compound may be a promising candidate for further development as an antitumor drug.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown potential antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve interference with bacterial cell wall synthesis and function.
The proposed mechanism of action for this compound includes:
- DNA Interaction : The compound has been shown to bind to DNA, particularly within the minor groove, disrupting normal cellular processes.
- Protein Inhibition : It may inhibit specific proteins involved in cell proliferation and survival pathways.
Case Studies
Several studies have focused on the biological activity of related compounds within the same structural family, providing insights into their therapeutic potential:
- Study on Antitumor Efficacy :
- Antimicrobial Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
